1-(3-chlorophenyl)-3-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)urea
CAS No.: 862811-95-8
Cat. No.: VC6937386
Molecular Formula: C20H16ClN5O2
Molecular Weight: 393.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 862811-95-8 |
|---|---|
| Molecular Formula | C20H16ClN5O2 |
| Molecular Weight | 393.83 |
| IUPAC Name | 1-(3-chlorophenyl)-3-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)urea |
| Standard InChI | InChI=1S/C20H16ClN5O2/c1-28-18-7-6-13(17-12-26-9-3-8-22-19(26)24-17)10-16(18)25-20(27)23-15-5-2-4-14(21)11-15/h2-12H,1H3,(H2,23,25,27) |
| Standard InChI Key | NNOSYJMMYPNSCG-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)NC4=CC(=CC=C4)Cl |
Introduction
The compound 1-(3-chlorophenyl)-3-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)urea is a synthetic organic molecule that belongs to the class of urea derivatives. Urea-based compounds are widely studied in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties. The structure of this compound features:
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A 3-chlorophenyl group, contributing hydrophobic and electron-withdrawing characteristics.
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A 5-substituted imidazo[1,2-a]pyrimidine moiety, which is known for its bioactive potential.
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A 2-methoxyphenyl group, adding steric and electronic effects.
Structural Features
The molecular structure of 1-(3-chlorophenyl)-3-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)urea integrates aromatic and heterocyclic systems that enhance its pharmacological profile.
| Functional Group | Contribution |
|---|---|
| 3-Chlorophenyl | Enhances lipophilicity and potential binding interactions with biological targets |
| Imidazo[1,2-a]pyrimidine | Provides hydrogen bonding and π-π stacking potential |
| Methoxyphenyl | Modulates electronic properties, improving solubility |
| Urea Linkage | Acts as a scaffold for hydrogen bonding and enzyme inhibition |
Synthesis Overview
Although specific synthetic pathways for this compound are not detailed in available sources, urea derivatives are typically synthesized through:
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Reaction of isocyanates with amines: This method involves the condensation of an aromatic amine (e.g., 3-chloroaniline) with an appropriate isocyanate derivative.
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Coupling reactions: Using carbodiimides or other activating agents to link aromatic or heteroaromatic groups.
Biological Activity
Urea derivatives have been extensively studied for their biological activities. While no direct studies on this specific compound were found, similar molecules exhibit:
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Anticancer properties: Diaryl ureas have shown significant antiproliferative activity against various cancer cell lines by targeting kinases like BRAF or VEGFR .
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Enzyme inhibition: Urea-based compounds are known to inhibit enzymes such as urease or lipoxygenase, which are implicated in inflammatory and metabolic diseases .
Potential Applications
Given its structural features, the compound likely has applications in:
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Drug discovery: As a lead compound for kinase inhibitors or anti-inflammatory agents.
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Molecular docking studies: To explore interactions with biological targets such as enzymes or receptors.
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Pharmacokinetics optimization: The methoxy group may improve bioavailability.
Analytical Characterization
To confirm the identity and purity of such compounds, standard analytical techniques include:
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Nuclear Magnetic Resonance (NMR): For elucidating structural details.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): To identify functional groups.
Comparative Analysis with Related Compounds
A comparison with structurally related urea derivatives highlights the role of substituents in modulating activity:
| Compound | Activity | Key Structural Features |
|---|---|---|
| 1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]ureas | Anticancer (e.g., BRAF inhibitors) | Pyridine ring enhances binding affinity |
| Thiourea hybrids | Urease inhibition | Sulfur atom improves enzyme interaction |
| Imidazopyrimidine derivatives | Antiviral (e.g., influenza polymerase) | Heterocyclic core disrupts viral enzymes |
Research Gaps and Future Directions
While the compound shows promise based on its structure:
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Further experimental studies are needed to evaluate its biological activity.
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Computational studies such as molecular docking can predict potential targets.
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Optimization of substituents could enhance potency and selectivity.
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